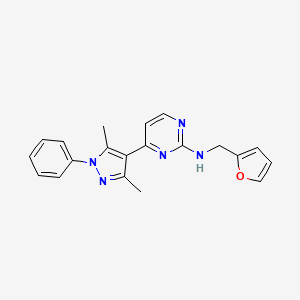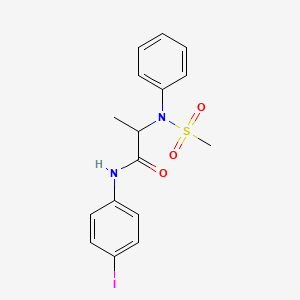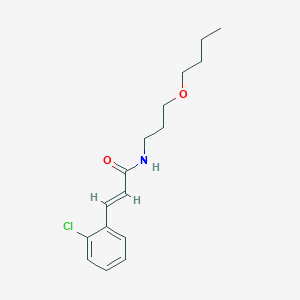
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
描述
3-methoxy-N-(2-nitrophenyl)-2-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a naphthamide derivative that has a nitrophenyl group attached to it, and its chemical formula is C19H14N2O4.
科学研究应用
3-methoxy-N-(2-nitrophenyl)-2-naphthamide has been studied for its potential applications in various fields such as drug discovery, bioimaging, and material science. This compound has been shown to have a high binding affinity for amyloid beta (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease. This compound can be used as a tool for the detection and quantification of Aβ peptides in biological samples. This compound can also be used as a building block for the synthesis of fluorescent probes and sensors for bioimaging applications. This compound has been incorporated into polymer matrices for the development of functional materials with tunable properties.
作用机制
The mechanism of action of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide involves the formation of a complex with Aβ peptides through hydrogen bonding and π-π interactions. This complex formation results in a change in the fluorescence properties of this compound, which can be detected and quantified using spectroscopic techniques. The binding of this compound to Aβ peptides can also lead to the inhibition of Aβ aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. This compound has been used as a fluorescent probe for the imaging of Aβ plaques in mouse brain tissue. This compound has also been shown to inhibit the formation of Aβ fibrils and reduce the toxicity of Aβ peptides in vitro.
实验室实验的优点和局限性
The advantages of using 3-methoxy-N-(2-nitrophenyl)-2-naphthamide in lab experiments include its high binding affinity for Aβ peptides, its low toxicity and good biocompatibility, and its fluorescence properties that allow for easy detection and quantification. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes.
未来方向
There are several future directions for the research and development of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide. These include the synthesis of this compound derivatives with improved solubility and stability, the development of this compound-based fluorescent probes and sensors for in vivo imaging applications, and the investigation of the potential therapeutic effects of this compound for the treatment of Alzheimer's disease. This compound can also be used as a building block for the synthesis of functional materials with tunable properties for various applications.
属性
IUPAC Name |
3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(21)19-15-8-4-5-9-16(15)20(22)23/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUPSLKUXVPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-3-piperidinecarboxamide](/img/structure/B3982786.png)
![2-tert-butyl-7,7-dimethyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B3982795.png)

![1-allyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982800.png)
![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![1-benzyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982824.png)

![N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3982852.png)





![7-(3-phenylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3982882.png)